

L-Cysteine-d2 molecular weight and formula

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Compound of Interest

Compound Name: L-Cysteine-d2

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In-Depth Technical Guide to L-Cysteine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-Cysteine-d2**, a deuterated form of the semi-essential amino acid L-cysteine. This isotopically labeled compound serves as a valuable tool in a wide range of research applications, from metabolic studies to quantitative proteomics. This document details its core physicochemical properties, outlines common experimental protocols for its use, and illustrates relevant workflows.

Core Physicochemical Properties

L-Cysteine-d2 is distinguished from its naturally occurring counterpart by the substitution of two hydrogen atoms with deuterium. The precise location of this isotopic labeling can vary, with L-Cysteine-[3,3-d2] being a common variant. These seemingly minor atomic substitutions are critical for techniques that differentiate molecules based on mass, such as mass spectrometry.

Quantitative Data Summary

For clarity and comparative ease, the key quantitative data for **L-Cysteine-d2** are summarized in the table below.



Property	Value	References
Molecular Formula	C ₃ H ₅ D ₂ NO ₂ S	[1][2]
Molecular Weight	123.17 g/mol	[1][2][3]
Canonical SMILES	OC(INVALID-LINKC([2H]) ([2H])S)=O	[2]
Purity	≥98%	[4]
Appearance	White to off-white solid	[2]
Melting Point	240 °C (decomposes)	[4]
Isotopic Enrichment	Typically ≥98 atom % D	[4]

Experimental Protocols

The unique mass signature of **L-Cysteine-d2** makes it an ideal internal standard or tracer in various analytical methodologies. Below are detailed protocols for its application in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most common analytical techniques in which it is employed.

Mass Spectrometry (MS) for Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While SILAC traditionally uses ¹³C or ¹⁵N labeled amino acids, deuterated amino acids like **L-Cysteine-d2** can also be utilized.

Objective: To determine the relative abundance of proteins between two cell populations.

Methodology:

- Cell Culture: Two populations of cells are cultured. One is grown in a medium containing standard L-cysteine ("light"), while the other is grown in a medium where L-cysteine is replaced with L-Cysteine-d2 ("heavy").
- Protein Extraction and Digestion: After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, proteins are extracted from both cell



populations. The protein samples are then combined in a 1:1 ratio and digested, typically with trypsin, to generate peptides.

- Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry.
- Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label. The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein from which they were derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the structure and dynamics of molecules. **L-Cysteine-d2** can be used as an internal standard or to probe specific metabolic pathways.

Objective: To monitor the metabolic fate of L-cysteine in a biological system.

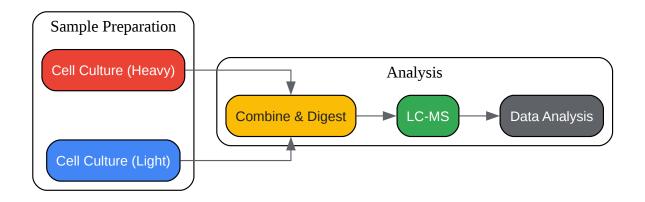
Methodology:

- Sample Preparation: A solution of the biological sample (e.g., cell lysate, biofluid) is prepared in a deuterated solvent such as deuterium oxide (D₂O) to minimize the solvent signal in the ¹H NMR spectrum.
- Introduction of L-Cysteine-d2: A known concentration of L-Cysteine-d2 is introduced to the sample.
- NMR Data Acquisition: ¹H NMR spectra are recorded over time. The deuterium labeling at a specific position in L-Cysteine-d2 will result in the absence of corresponding proton signals in the ¹H NMR spectrum, which can be used to distinguish it from endogenous L-cysteine and to track its conversion to other metabolites.
- Spectral Analysis: Changes in the NMR spectrum over time are analyzed to identify new
 peaks corresponding to metabolites derived from L-Cysteine-d2, thereby elucidating the
 metabolic pathways involved.

Visualizations

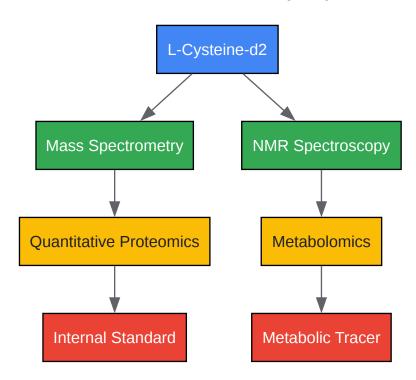


To further clarify the experimental workflows and the fundamental principles of **L-Cysteine-d2** application, the following diagrams are provided.



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Quantitative Proteomics Workflow using L-Cysteine-d2.



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Applications of **L-Cysteine-d2** in Analytical Techniques.



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